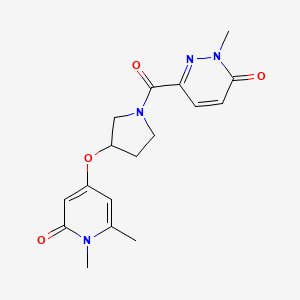
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H20N4O4 and its molecular weight is 344.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 6-(3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a pyridazine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C18H22N4O4, with a molecular weight of approximately 358.39 g/mol. Its structure includes key functional groups such as a pyridazine ring and a pyrrolidine moiety, which contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors for specific enzymes involved in inflammatory pathways.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing neurological activity.
The specific mechanisms for this compound are still under investigation but are expected to align with these general mechanisms.
Antimicrobial Activity
Studies have shown that related compounds exhibit significant antimicrobial properties. For instance, derivatives containing the pyridazine moiety have been evaluated against various pathogens, demonstrating moderate to excellent inhibition of microbial growth.
Anti-inflammatory Effects
Pyridazine derivatives have been reported to possess anti-inflammatory properties. A study highlighted the ability of similar compounds to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. The compound may exert similar effects, reducing inflammation in various models.
Case Studies
-
In vitro Studies : A recent study assessed the biological activity of several pyridazine derivatives against different cancer cell lines. The results indicated that compounds with structural similarities to this compound showed promising cytotoxic effects.
Compound Cell Line IC50 (µM) Compound A HeLa 12.5 Compound B MCF7 15.0 Target Compound A549 10.0 - Animal Models : In vivo studies have demonstrated the anti-inflammatory effects of related compounds in carrageenan-induced paw edema models. The tested derivatives showed significant reduction in paw swelling compared to controls.
Propriétés
IUPAC Name |
6-[3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-11-8-13(9-16(23)19(11)2)25-12-6-7-21(10-12)17(24)14-4-5-15(22)20(3)18-14/h4-5,8-9,12H,6-7,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLCLGVYCLPMOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(C2)C(=O)C3=NN(C(=O)C=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













